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Compound of Interest
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Cat. No.: B1261972 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals experiencing

RNA degradation and other issues during RNA isolation using Cesium Trifluoroacetate
(CsTFA) centrifugation.

Frequently Asked Questions (FAQs) &
Troubleshooting Guide
Q1: I am seeing a smear on my agarose gel after running my RNA sample isolated with CsTFA.

What is the likely cause and how can I fix it?

A smear on an agarose gel is a classic sign of RNA degradation. This can happen at several

stages of your experiment. Here are the most common causes and their solutions:

RNase Contamination: Ribonucleases (RNases) are ubiquitous and can rapidly degrade

RNA.

Solution: Ensure a strict RNase-free environment. Use certified RNase-free tubes, tips,

and reagents.[1] Wear gloves at all times and change them frequently, especially after

touching non-sterile surfaces.[1] Decontaminate work surfaces and equipment with RNase

decontamination solutions. Glassware should be baked at high temperatures (e.g., 180°C)

for several hours.[1]
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Improper Sample Handling: Delays in processing or improper storage of your starting

material can lead to RNA degradation by endogenous RNases.

Solution: Process fresh tissues or cells immediately after harvesting. If immediate

processing is not possible, snap-freeze the samples in liquid nitrogen and store them at

-80°C.[1] Alternatively, use an RNA stabilization reagent.[1]

Incomplete Lysis and Denaturation: Failure to completely disrupt cells and denature proteins,

including RNases, will result in RNA degradation.

Solution: Ensure thorough homogenization of your sample in a lysis buffer containing a

strong denaturant like 4 M guanidinium thiocyanate.[2] For tissues, this may require

mechanical disruption (e.g., rotor-stator homogenizer) in addition to the chemical lysis.

Q2: My RNA yield is very low after CsTFA centrifugation. What are the possible reasons and

how can I improve it?

Low RNA yield can be frustrating. Here are some common culprits and how to address them:

Incomplete Homogenization: If the tissue or cells are not completely lysed, the RNA will not

be released, leading to a low yield.

Solution: Visually inspect your lysate for any remaining particulate matter. If present,

continue homogenization until the solution is clear. For difficult tissues, consider including

a proteinase K digestion step before homogenization.

Incorrect Gradient Formation: An improperly formed CsTFA gradient will not effectively

separate the RNA from other cellular components.

Solution: Ensure the correct starting density of your CsTFA solution. Allow the gradient to

form by centrifuging for the recommended time and speed. Typical conditions are 100,000

x g for 36-72 hours at 4-25°C.[3]

Loss of RNA Pellet: The RNA pellet after centrifugation can be small and difficult to see,

leading to accidental aspiration.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://bitesizebio.com/2345/troubleshooting-rna-isolation/
https://bitesizebio.com/2345/troubleshooting-rna-isolation/
https://pubmed.ncbi.nlm.nih.gov/1384388/
https://gels.yilimart.com/Assets/Images/doc/file/17084702_DATAFILE_01.PDF
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solution: After centrifugation, carefully aspirate the supernatant, leaving a small amount of

liquid to avoid disturbing the pellet. To visualize the pellet, you can add a co-precipitant like

glycogen during the ethanol precipitation step.

Suboptimal Precipitation: Inefficient precipitation of the RNA from the CsTFA gradient

fractions will result in a low yield.

Solution: Ensure that you are using a sufficient volume of isopropanol or ethanol for

precipitation. Chilling the sample at -20°C or -80°C for an extended period can improve

precipitation efficiency.

Q3: My A260/A280 ratio is below 1.8. What does this indicate and how can I improve the purity

of my RNA?

An A260/A280 ratio below 1.8 suggests protein contamination in your RNA sample.

Cause: Incomplete denaturation and removal of proteins during the homogenization and

centrifugation steps.

Solution:

Ensure the use of a potent protein denaturant like guanidinium thiocyanate in your lysis

buffer.

Consider a phenol-chloroform extraction step before loading the sample onto the CsTFA

gradient.

After collecting the RNA fraction from the gradient, an additional phenol-chloroform

extraction can be performed to remove any remaining protein contaminants.

Q4: My A260/A230 ratio is low. What could be the cause?

A low A260/A230 ratio often indicates contamination with chaotropic salts (like guanidinium

thiocyanate) or phenol.[1]

Cause: Carryover of these substances from the lysis buffer or extraction steps.

Solution:
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Be meticulous when collecting the aqueous phase after any phenol-chloroform

extractions to avoid carrying over any of the organic phase.

Perform a 70-80% ethanol wash of the RNA pellet after precipitation. This helps to

remove residual salts.[1] You can repeat this wash step for improved purity.

Data Presentation
Table 1: Comparison of RNA Yield and Integrity from Different Extraction Methods

Extraction
Method

Starting
Material

Average RNA
Yield (µg/10⁶
cells)

Average RNA
Integrity
Number (RIN)

Reference

TRIzol

(Guanidinium

thiocyanate-

phenol-

chloroform)

Mouse Cerebral

Cortex Tissue
1.67 ± 0.09 Not Reported [4]

GITC-T Method

(Modified TRIzol

with Guanidine

Isothiocyanate)

Mouse Cerebral

Cortex Tissue
1.96 ± 0.05 Not Reported [4]

Phenol

Extraction

Saccharomyces

cerevisiae
Not Reported 9.96 [5]

Direct-zol Kit

(TRIzol-based

with column)

Saccharomyces

cerevisiae
Not Reported 9.33 [5]

RNeasy Kit

(Silica column-

based)

Saccharomyces

cerevisiae
Not Reported 9.79 [5]

Note: Direct comparative data for CsTFA centrifugation in terms of yield and RIN from the same

starting material was not available in the searched literature. The data presented here allows

for a comparison between other common methods.
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Experimental Protocols
Detailed Methodology for RNA Isolation from Mammalian Cells using CsTFA Centrifugation

This protocol is adapted from methods utilizing guanidinium thiocyanate lysis followed by

ultracentrifugation.

Materials:

Lysis Buffer (4 M Guanidinium Thiocyanate, 25 mM Sodium Citrate, pH 7.0, 0.5% Sarcosyl,

0.1 M 2-Mercaptoethanol)

Cesium Trifluoroacetate (CsTFA) solution (density adjusted as needed)

Sterile, RNase-free water

Isopropanol or 100% Ethanol

75% Ethanol in RNase-free water

RNase-free centrifuge tubes

Procedure:

Cell Lysis:

For adherent cells, wash the cell monolayer with ice-cold PBS. Add Lysis Buffer directly to

the culture dish and scrape the cells.

For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and

resuspend the pellet in Lysis Buffer.

Homogenize the lysate by passing it several times through a syringe with a 21-gauge

needle to shear the DNA.

Preparation of the CsTFA Gradient:
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In an ultracentrifuge tube, create a CsTFA gradient. A common approach is to layer

solutions of decreasing CsTFA density or to use a single density and allow the gradient to

form during centrifugation. A starting density of 1.51 g/mL is often used for RNA isolation.

[6]

Loading the Sample:

Carefully layer the cell lysate on top of the CsTFA gradient.

Ultracentrifugation:

Centrifuge the tubes at high speed (e.g., 100,000 x g) for 18-24 hours at 20°C. The exact

time and speed may need to be optimized for your specific rotor and sample type.

RNA Fraction Collection:

After centrifugation, carefully remove the tube from the rotor. The RNA will form a pellet at

the bottom of the tube, while DNA and proteins will be in the upper layers of the gradient.

Aspirate the supernatant, being careful not to disturb the RNA pellet.

RNA Precipitation:

Resuspend the RNA pellet in a small volume of RNase-free water.

Add 2-3 volumes of cold 100% ethanol or an equal volume of isopropanol and 0.1

volumes of 3 M sodium acetate (pH 5.2).

Incubate at -20°C for at least 1 hour (or overnight) to precipitate the RNA.

Washing and Resuspension:

Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C to pellet the RNA.

Carefully decant the supernatant.

Wash the RNA pellet with 75% ethanol to remove residual salts.

Air-dry the pellet briefly and resuspend in an appropriate volume of RNase-free water.
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Mandatory Visualization
Caption: Troubleshooting workflow for RNA degradation issues.
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Caption: Principle of RNA separation by CsTFA centrifugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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